Cas no 1357087-30-9 (5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine)
![5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1357087-30-9x500.png)
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
- AS-83455
- SY099083
- DB-100119
- P13687
- SCHEMBL14850876
- 5,7-dichloro-2-methylpyrazolo[4,3-d]pyrimidine
- C6H4Cl2N4
- CS-0054110
- SB13197
- PB36200
- MFCD23106214
- 1357087-30-9
- 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
-
- MDL: MFCD23106214
- インチ: InChI=1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3
- InChIKey: PLFZXMBGZDYSSV-UHFFFAOYSA-N
- ほほえんだ: CN1C=C2N=C(Cl)N=C(Cl)C2=N1
計算された属性
- せいみつぶんしりょう: 201.9813015g/mol
- どういたいしつりょう: 201.9813015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 43.6Ų
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121884-50G |
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 97% | 50g |
¥ 30,729.00 | 2023-04-04 | |
Chemenu | CM268931-100mg |
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 95+% | 100mg |
$221 | 2021-08-18 | |
TRC | D475445-10mg |
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
Chemenu | CM268931-250mg |
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 95+% | 250mg |
$315 | 2021-08-18 | |
eNovation Chemicals LLC | Y1004606-5g |
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 95% | 5g |
$1350 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121884-10G |
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 97% | 10g |
¥ 9,603.00 | 2023-04-04 | |
abcr | AB459006-1 g |
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine; . |
1357087-30-9 | 1g |
€537.70 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124750-25g |
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 97% | 25g |
¥25142 | 2023-02-18 | |
eNovation Chemicals LLC | D499411-25G |
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 97% | 25g |
$3610 | 2024-07-21 | |
eNovation Chemicals LLC | D499411-10G |
5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
1357087-30-9 | 97% | 10g |
$1805 | 2024-07-21 |
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidineに関する追加情報
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS No. 1357087-30-9): A Comprehensive Overview
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS No. 1357087-30-9) is a potent and selective inhibitor of the adenosine A2A receptor, which has garnered significant attention in recent years due to its potential therapeutic applications in various neurological and inflammatory disorders. This compound belongs to the class of pyrazolopyrimidines, a group of molecules known for their diverse biological activities and pharmacological properties.
The chemical structure of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is characterized by a pyrazolopyrimidine core with dichloro and methyl substitutions. These functional groups contribute to its high affinity and selectivity for the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating various physiological processes, including neurotransmission, inflammation, and immune responses.
In the context of neurological disorders, 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has shown promise as a potential therapeutic agent for conditions such as Parkinson's disease. Research has demonstrated that selective inhibition of the adenosine A2A receptor can alleviate motor deficits and improve dopaminergic neurotransmission in animal models of Parkinson's disease. This makes 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine an attractive candidate for further clinical investigation.
Beyond its neurological applications, 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has also been studied for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis are characterized by chronic inflammation and immune dysregulation. Preclinical studies have shown that inhibition of the adenosine A2A receptor can reduce inflammation and promote tissue repair, suggesting potential therapeutic benefits for these conditions.
The pharmacokinetic properties of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine have been extensively evaluated in both in vitro and in vivo models. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. Additionally, its high selectivity for the adenosine A2A receptor minimizes off-target effects and potential side effects.
In terms of safety and toxicity, preclinical studies have shown that 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential before advancing to clinical trials. Ongoing research is focused on optimizing the formulation and dosing regimens to maximize efficacy while minimizing adverse effects.
The development of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine as a therapeutic agent is part of a broader effort to target GPCRs for the treatment of various diseases. GPCRs are one of the most important families of drug targets, with over 30% of all approved drugs acting on these receptors. The high selectivity and potency of 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine make it a valuable addition to this class of compounds.
In conclusion, 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS No. 1357087-30-9) represents a promising lead compound for the development of novel therapeutics targeting the adenosine A2A receptor. Its unique chemical structure and pharmacological properties position it as a valuable tool for both basic research and clinical applications. Continued research and development will further elucidate its potential benefits and optimize its use in treating various neurological and inflammatory disorders.
1357087-30-9 (5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine) 関連製品
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 2274869-78-0(tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate)
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 2193290-92-3(N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide)
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)
- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)
